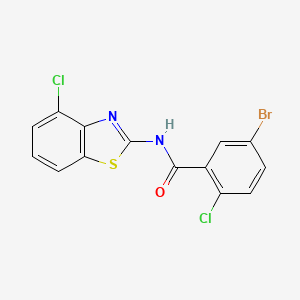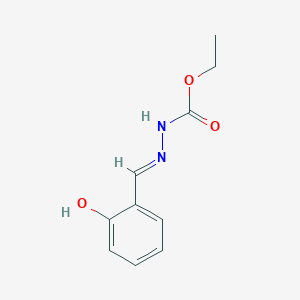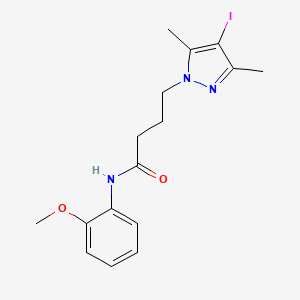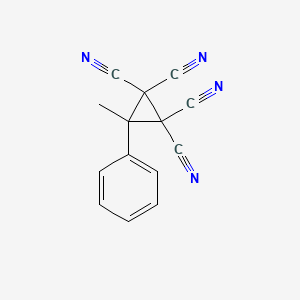
N-(4-methoxybenzyl)-2-(1H-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features a tetrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 4-methoxybenzylamine with 2-(1H-1,2,3,4-tetrazol-5-yl)aniline. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common catalysts used include palladium or copper-based catalysts, and the reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)benzamide
- N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)phenol
Uniqueness
N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific combination of a tetrazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tetrazole ring enhances its stability and bioavailability, while the methoxyphenyl group can improve its binding interactions with biological targets.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C15H15N5O/c1-21-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15-17-19-20-18-15/h2-9,16H,10H2,1H3,(H,17,18,19,20) |
InChI Key |
REUFEDUOSKMSGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dimethyl-3'-(4-methylbenzenesulfonyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11482249.png)
![(3Z)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11482250.png)
![2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482254.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11482255.png)
![5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11482259.png)

![5-Oxo-3-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482278.png)
![Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate](/img/structure/B11482288.png)
![Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11482292.png)

![1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11482303.png)
![4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11482308.png)
